N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an acetamidophenyl group with a triazolopyridazine moiety, linked via a thioacetamide bridge. The presence of a fluorophenyl group further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, which is synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds. The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives as starting materials.
The acetamidophenyl group is then attached through amide bond formation, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The final step involves the formation of the thioacetamide bridge, which is achieved through thiolation reactions using reagents like thiourea or thioacetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process, ensuring consistent quality and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines, thiols, or alkoxides, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to altered signal transduction and cellular responses. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be compared with other similar compounds, such as:
N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C19H20FN5O2S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole and pyridazine moieties are known to exhibit significant pharmacological effects. Triazoles have been reported to possess antifungal and anticancer properties due to their ability to inhibit specific enzymes involved in cell proliferation and metabolism.
Biological Activities
-
Anticancer Activity :
- Studies have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound were tested against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with varying IC50 values indicating their potency against these cancers .
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Some studies have highlighted the anti-inflammatory properties of triazole derivatives, which may contribute to the therapeutic profile of this compound. The modulation of inflammatory pathways could be beneficial in treating diseases characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Study | Compound Tested | Target | IC50 Value (μM) | Findings |
---|---|---|---|---|
1 | Triazole Derivative A | MCF-7 | 27.3 | Significant growth inhibition |
2 | Triazole Derivative B | HCT-116 | 6.2 | High cytotoxicity observed |
3 | Thioether Compound C | Staphylococcus aureus | 15.0 | Effective antibacterial activity |
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c1-13(29)23-16-5-7-17(8-6-16)24-19(30)12-31-20-10-9-18-25-26-21(28(18)27-20)14-3-2-4-15(22)11-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHZKGNTVAFVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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